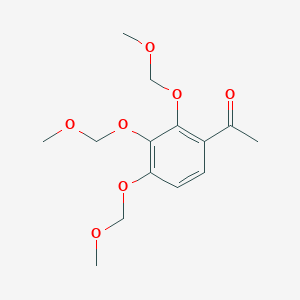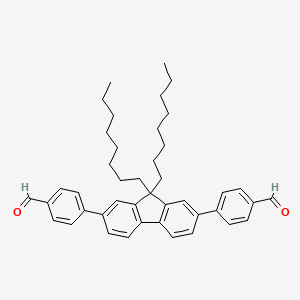
4,4'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with the molecular formula C43H50O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzaldehyde groups attached to the fluorene core. This compound is notable for its applications in organic electronics, particularly in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctylfluorene, which is brominated to form 2,7-dibromo-9,9-dioctylfluorene.
Formylation: The dibromo compound undergoes a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups, resulting in the formation of 4,4’-(9,9-dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid.
Reduction: 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photovoltaics: The compound is employed in organic photovoltaic cells (OPVs) as a donor material, contributing to the efficiency of light absorption and charge transport.
Field-Effect Transistors (FETs): It is utilized in the development of organic field-effect transistors (OFETs) for its semiconducting properties.
Sensors: The compound’s fluorescence properties make it suitable for use in chemical sensors and biosensors.
Wirkmechanismus
The mechanism of action of 4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde in optoelectronic applications involves the following:
Electroluminescence: When used in OLEDs, the compound emits light upon the application of an electric field. The electrons and holes recombine in the emissive layer, resulting in the emission of photons.
Charge Transport: In OPVs and OFETs, the compound facilitates the transport of charge carriers (electrons and holes) through its conjugated structure, enhancing the device’s performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(9,9-dioctylfluorene-2,7-diyl): A polymeric derivative used in similar applications, known for its high fluorescence quantum yield.
9,9-Dioctyl-2,7-dibromofluorene: A precursor in the synthesis of various fluorene-based compounds.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another derivative with applications in organic electronics.
Uniqueness
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical modifications and enhance its applicability in various optoelectronic devices. Its structural properties contribute to its high stability and efficiency in electronic applications.
Eigenschaften
Molekularformel |
C43H50O2 |
|---|---|
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
4-[7-(4-formylphenyl)-9,9-dioctylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C43H50O2/c1-3-5-7-9-11-13-27-43(28-14-12-10-8-6-4-2)41-29-37(35-19-15-33(31-44)16-20-35)23-25-39(41)40-26-24-38(30-42(40)43)36-21-17-34(32-45)18-22-36/h15-26,29-32H,3-14,27-28H2,1-2H3 |
InChI-Schlüssel |
YBVSDGHMCRWIRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


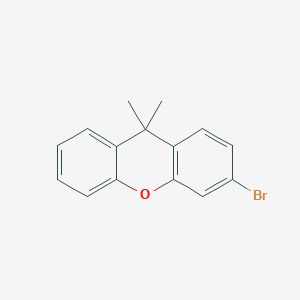
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)

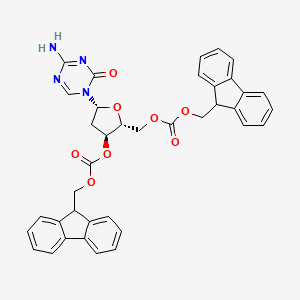

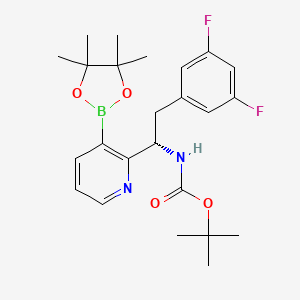
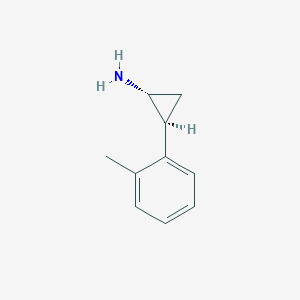
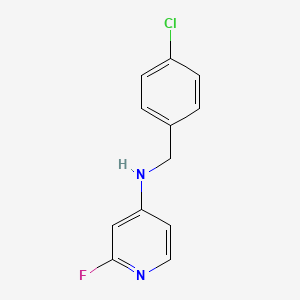

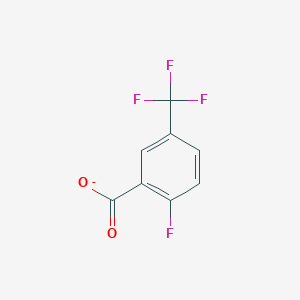
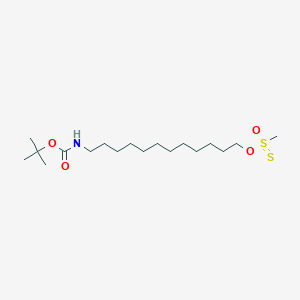
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

